molecular formula C7HBr5N2 B579388 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole CAS No. 16865-25-1

2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole

Cat. No.: B579388
CAS No.: 16865-25-1
M. Wt: 512.619
InChI Key: RKIBZFOZIJTIJU-UHFFFAOYSA-N
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Description

2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole is a brominated derivative of benzimidazole, characterized by the presence of five bromine atoms attached to the benzimidazole ring. This compound has the molecular formula C7HBr5N2 and a molecular weight of 512.62 g/mol . It is known for its high melting point of 269-270°C and density of 2.912 g/cm³

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole typically involves the bromination of benzimidazole derivatives. One common method includes the reaction of benzimidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation can lead to the formation of benzimidazole-2-carboxylic acid .

Mechanism of Action

The mechanism of action of 2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms can form halogen bonds with electron-rich sites on biomolecules, potentially disrupting their normal function. This mechanism is of particular interest in the development of new drugs and materials .

Properties

IUPAC Name

2,4,5,6,7-pentabromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr5N2/c8-1-2(9)4(11)6-5(3(1)10)13-7(12)14-6/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIBZFOZIJTIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655108
Record name 2,4,5,6,7-Pentabromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16865-25-1
Record name 2,4,5,6,7-Pentabromo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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